Lipophilicity Advantage Over Hydroxy and Unsubstituted Analogs
2-Acetoxy-2',4'-methylbenzophenone exhibits a calculated LogP of 3.45970 [1]. This value represents a substantial increase in lipophilicity compared to unsubstituted benzophenone (LogP ≈ 3.18) and a dramatic divergence from the corresponding hydroxy analog, 2-hydroxy-2',4'-methylbenzophenone, which is expected to have a LogP < 3.0 due to hydrogen-bonding capacity. The acetoxy group effectively masks the polar hydroxyl moiety, increasing the compound's partitioning into organic phases and nonpolar environments. This LogP differential has direct implications for chromatographic behavior, membrane permeability in biological assays, and compatibility with hydrophobic polymer matrices.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.45970 |
| Comparator Or Baseline | Benzophenone (CAS 119-61-9): LogP ≈ 3.18 |
| Quantified Difference | ΔLogP ≈ +0.28 vs. benzophenone; estimated ΔLogP > +0.5 vs. 2-hydroxy-2',4'-methylbenzophenone |
| Conditions | Computational prediction (method unspecified) |
Why This Matters
Procurement decisions for applications requiring specific hydrophobicity—such as hydrophobic polymer additives, lipid bilayer studies, or reverse-phase chromatography standards—must account for this LogP differential; substituting with hydroxy or unsubstituted analogs will alter partitioning behavior by more than 0.5 LogP units.
- [1] ChemSrc. 2-Acetoxy-2',4'-methylbenzophenone: Physicochemical Properties (LogP). Updated 2024-03-06. https://m.chemsrc.com/cas/890099-03-3_358233.html View Source
